molecular formula C18H20N2O5 B12322281 (3S)-2-[(tert-butoxy)carbonyl]-9-formyl-1H,3H,4H-pyrido[3,4-b]indole-3-carboxylic acid

(3S)-2-[(tert-butoxy)carbonyl]-9-formyl-1H,3H,4H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B12322281
M. Wt: 344.4 g/mol
InChI Key: AZIRJPZNFMYXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-2-[(tert-butoxy)carbonyl]-9-formyl-1H,3H,4H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyridoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-[(tert-butoxy)carbonyl]-9-formyl-1H,3H,4H-pyrido[3,4-b]indole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridoindole core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the formyl group. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-[(tert-butoxy)carbonyl]-9-formyl-1H,3H,4H-pyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major product is the free amine.

Scientific Research Applications

(3S)-2-[(tert-butoxy)carbonyl]-9-formyl-1H,3H,4H-pyrido[3,4-b]indole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-2-[(tert-butoxy)carbonyl]-9-formyl-1H,3H,4H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Properties

IUPAC Name

9-formyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-18(2,3)25-17(24)19-9-15-12(8-14(19)16(22)23)11-6-4-5-7-13(11)20(15)10-21/h4-7,10,14H,8-9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIRJPZNFMYXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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